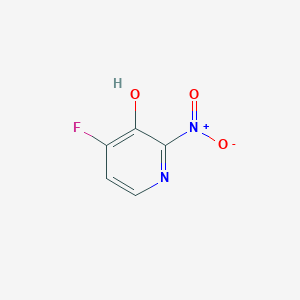

4-Fluoro-3-hydroxy-2-nitropyridine

カタログ番号 B8637219

分子量: 158.09 g/mol

InChIキー: USXIQOLANQHAQD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08778964B2

Procedure details

Under argon, 90 mg (0.57 mmol) of 4-fluoro-2-nitropyridin-3-ol Example 108A were dissolved in 30 ml of ethanol, and a spatula tip of palladium on activated carbon (10%) was added. The mixture was hydrogenated at RT under reduced pressure for 1.5 h. The reaction mixture was filtered off through silica gel and the filter cake was washed with plenty of ethanol. The solution was concentrated and dried. This gave 56 mg (77% of theory) of the title compound.

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[OH:11]>C(O)C.[Pd]>[NH2:8][C:4]1[C:3]([OH:11])=[C:2]([F:1])[CH:7]=[CH:6][N:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

90 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=NC=C1)[N+](=O)[O-])O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered off through silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with plenty of ethanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |